molecular formula C11H10BrN3O B1492177 6-((4-Bromobenzyl)amino)pyridazin-3-ol CAS No. 1870087-05-0

6-((4-Bromobenzyl)amino)pyridazin-3-ol

Cat. No. B1492177
CAS RN: 1870087-05-0
M. Wt: 280.12 g/mol
InChI Key: HKWXZSTVRILTNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, which “6-((4-Bromobenzyl)amino)pyridazin-3-ol” is a part of, has been extensively studied . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Chemical Reactions Analysis

Pyridazinone derivatives have been involved in various chemical reactions. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .

Scientific Research Applications

FABP4 Inhibition for Cancer Treatment

Fatty Acid Binding Protein 4 (FABP4): is implicated in various diseases, including cancer. Research indicates that inhibitors targeting FABP4 can be promising for cancer therapy . The structure of “6-((4-Bromobenzyl)amino)pyridazin-3-ol” suggests potential as a novel scaffold for FABP4 inhibition, which could lead to the development of new anticancer drugs.

Cardiovascular Disease Management

Due to its structural similarity to pyridazinone derivatives known for their biological activity, this compound may serve as a basis for developing treatments for cardiovascular diseases. Pyridazinone derivatives have been reported to exhibit anti-hypertensive properties, which could be beneficial in managing conditions like hypertension .

Anti-inflammatory and Analgesic Applications

The pyridazinone scaffold is associated with anti-inflammatory and analgesic properties. As such, “6-((4-Bromobenzyl)amino)pyridazin-3-ol” could be utilized in the synthesis of new compounds with potential application in reducing inflammation and pain relief .

Antimicrobial Activity

Compounds with a pyridazinone base have shown antimicrobial activity. This suggests that “6-((4-Bromobenzyl)amino)pyridazin-3-ol” could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the field of infectious diseases .

Antidepressant and Anxiolytic Effects

Research on pyridazinone derivatives has revealed their potential as antidepressants and anxiolytics. The compound could be investigated for its psychoactive properties, which might lead to new treatments for mental health disorders .

Diabetes and Obesity Research

The role of FABP4 in metabolic disorders such as diabetes and obesity makes “6-((4-Bromobenzyl)amino)pyridazin-3-ol” a candidate for the development of therapeutic agents aimed at these conditions. Its ability to inhibit FABP4 could be crucial in designing drugs to manage these diseases .

Agricultural Chemical Development

Pyridazinone derivatives are known to have herbicidal and antifeedant properties. This compound could be synthesized into new agrochemicals to enhance crop protection and pest management strategies .

Neurological Disorders

Given the diverse biological activities of pyridazinone derivatives, including their role in neurological pathways, there is potential for “6-((4-Bromobenzyl)amino)pyridazin-3-ol” to be used in the development of treatments for neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Future Directions

Given the wide range of pharmacological activities exhibited by pyridazinone derivatives , it’s likely that “6-((4-Bromobenzyl)amino)pyridazin-3-ol” and similar compounds will continue to be a subject of interest in medicinal chemistry research.

Mechanism of Action

properties

IUPAC Name

3-[(4-bromophenyl)methylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWXZSTVRILTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Bromobenzyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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